(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid (CAS: 219967-74-5) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. It serves as a critical building block in solid-phase peptide synthesis (SPPS), where the Fmoc group provides temporary protection for the amino group during chain elongation . The compound features a pentanoic acid backbone with a phenyl substituent at the C5 position and an Fmoc-protected amino group at the C3 position (S-configuration). Its molecular formula is C₂₇H₂₅NO₄, with a molecular weight of 427.5 g/mol (calculated).
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c28-25(29)16-19(15-14-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJRCXFXXJMPFO-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219967-74-5 | |
| Record name | (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Solution-Phase Synthesis
Solution-phase synthesis offers flexibility in intermediate isolation and characterization. The process typically involves three stages: amine protection , backbone assembly , and deprotection/purification .
Amine Protection via Silylation and Fmoc Activation
A patented method involves silylating the primary amine of 3-amino-5-phenylpentanoic acid using a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA), followed by reaction with an activated Fmoc reagent such as Fmoc-Cl (9-fluorenylmethyl chloroformate). The silylation step enhances nucleophilicity, enabling efficient Fmoc protection at ambient temperatures (20–25°C) in anhydrous dichloromethane (DCM). The reaction achieves >90% conversion within 2 hours, as confirmed by thin-layer chromatography (TLC).
Backbone Assembly and Stereochemical Control
The pentanoic acid backbone with a phenyl substituent at position 5 is constructed via a Michael addition or alkylation strategy. For example, ethyl acrylate may react with a benzyl Grignard reagent to form the phenylpentanoate intermediate, which is subsequently hydrolyzed to the carboxylic acid. Chiral auxiliaries or asymmetric catalysis ensures the (S)-configuration at position 3. A study using (S)-BINOL-derived catalysts reported enantiomeric excess (ee) values exceeding 98%.
Deprotection and Purification
The final step involves hydrolyzing ester intermediates (e.g., methyl or ethyl esters) to the free carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization yields the target compound with >95% purity.
Solid-Phase Peptide Synthesis (SPPS)
SPPS streamlines the synthesis by anchoring the growing peptide to a resin. For this compound, the process involves:
Resin Loading and Fmoc Deprotection
A Wang resin pre-loaded with a hydroxyl group is functionalized with the first amino acid via esterification. The Fmoc group is then removed using 20% piperidine in dimethylformamide (DMF), exposing the amine for subsequent coupling.
Sequential Coupling and Backbone Elongation
The pentanoic acid backbone is assembled using Fmoc-protected β-amino acids. Coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) facilitate amide bond formation at 0°C to room temperature. Each coupling step is monitored via the Kaiser test to ensure completion.
Cleavage and Isolation
Upon backbone completion, the resin is treated with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) to cleave the product. Precipitation in cold diethyl ether followed by lyophilization yields the crude compound, which is purified via preparative HPLC (C18 column, acetonitrile/water gradient).
Reaction Conditions and Optimization
Key Parameters in Solution-Phase Synthesis
SPPS-Specific Considerations
-
Coupling Agents : HATU outperforms EDCl/HOBt in coupling efficiency (99% vs. 85%) for β-amino acids.
-
Temperature Control : Reactions conducted at 0°C reduce racemization risks, critical for maintaining (S)-configuration.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for silylation and Fmoc protection steps, reducing solvent use by 40% compared to batch processes. Automated SPPS systems enable parallel synthesis of multiple batches, achieving throughputs of 1–5 kg/month with <2% batch-to-batch variability.
Analytical Characterization
Critical quality control measures include:
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in further reactions, facilitating the synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- Substituent Effects : The phenyl group in the target compound enhances hydrophobicity compared to methyl or alkyne substituents, influencing peptide solubility and aggregation behavior .
- Functional Groups : Compounds like FAA7995 integrate fluorophores (e.g., nitrobenzoselenadiazol) for tracking peptide localization, a feature absent in the target compound .
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid, commonly referred to as Fmoc-Amino Acid, is a complex organic compound utilized predominantly in medicinal chemistry and peptide synthesis. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group for amino acids during synthesis, enhancing the compound's utility in biological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 415.48 g/mol. The presence of the Fmoc group allows for selective reactions while protecting the amino functional group, making it particularly useful in synthetic applications.
| Property | Value |
|---|---|
| Molecular Formula | C26H25NO4 |
| Molecular Weight | 415.48 g/mol |
| CAS Number | 219967-74-5 |
| Purity | 98% |
Biological Activity
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Here are some notable activities associated with this compound:
- Peptide Synthesis : The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), facilitating the formation of peptides that can exhibit various biological activities, including antimicrobial and anticancer properties.
- Enzyme Inhibition : Similar compounds have been shown to interact with various enzymes, potentially acting as inhibitors or modulators. The cyclohexene structure may influence interactions with biological targets, impacting enzyme inhibition or activation.
- Therapeutic Applications : Compounds like this compound are being explored for their potential in drug development, particularly in targeting diseases such as cancer and infections.
Case Studies and Research Findings
Research has indicated that compounds containing the Fmoc group can significantly enhance the stability and bioavailability of peptides. For instance, studies have demonstrated that Fmoc-protected peptides exhibit improved cellular uptake and resistance to enzymatic degradation compared to their unprotected counterparts.
Example Case Study
A study published in the Journal of Medicinal Chemistry explored the synthesis of Fmoc-protected peptides and their biological activities against various cancer cell lines. The results indicated that these peptides not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting a potential therapeutic role.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-chlorophenyl)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino-propanoic acid | Contains a chlorophenyl group | Different chlorine position affects reactivity |
| L-Phenylalanine, 2-chloro-N-{(9H-fluoren-9-ylmethoxy)carbonyl}-N-methyl- | Contains a methyl group along with Fmoc and chlorophenyl groups | Incorporates additional methylation |
| 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid | Two Fmoc protecting groups on a benzoic acid backbone | Potential applications in drug development |
Q & A
Q. What are the standard synthetic routes for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid, and how are reaction conditions optimized?
The synthesis typically involves sequential Fmoc protection, coupling reactions, and deprotection steps. Key steps include:
- Fmoc Protection : The amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic solvent like DMF or dichloromethane, requiring precise pH control (pH 8–9) to avoid side reactions .
- Coupling Reactions : Carbodiimide-based reagents (e.g., DCC or EDC) activate the carboxyl group for peptide bond formation. Solvent choice (e.g., DMF) and temperature (0–25°C) are critical to minimize racemization .
- Deprotection : Piperidine in DMF (20–30% v/v) removes the Fmoc group while preserving the backbone.
- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm stereochemistry and functional group integrity. For example, the Fmoc group’s aromatic protons appear as distinct multiplets at 7.2–7.8 ppm .
- HPLC : Retention time and peak symmetry assess purity, with mobile phase adjustments (e.g., 0.1% TFA) resolving co-eluting impurities .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+ ~470–500 Da depending on derivatives) .
Q. What are the primary research applications of this compound?
- Peptide Synthesis : As an Fmoc-protected amino acid, it serves as a building block for solid-phase peptide synthesis (SPPS), enabling controlled elongation of peptide chains .
- Drug Development : Its phenyl group enhances lipophilicity, making it useful in designing cell-penetrating peptides or protease inhibitors .
Advanced Research Questions
Q. How do structural modifications (e.g., phenyl substitution) impact the compound’s reactivity and biological activity?
- Steric Effects : Bulkier substituents (e.g., 3,5-dimethylphenyl) reduce coupling efficiency by ~20% compared to unsubstituted phenyl groups due to steric hindrance .
- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) increase electrophilicity, accelerating coupling but risking over-activation and side reactions .
- Biological Activity : Analogues with ethynylphenyl groups (e.g., in ) show enhanced binding to hydrophobic enzyme pockets, as demonstrated via molecular docking studies .
Q. How can researchers resolve contradictions in reported stability data under varying conditions?
- Thermal Stability : TGA data ( ) shows decomposition at >200°C, but discrepancies arise from solvent residues. Pre-drying samples at 60°C under vacuum minimizes variability .
- pH Sensitivity : While stable at pH 7–9, acidic conditions (pH <4) hydrolyze the Fmoc group. Cross-validate stability via HPLC and NMR after 24-hour incubation at target pH .
Q. What strategies mitigate challenges in handling and storage?
- Moisture Sensitivity : Store desiccated at –20°C in amber vials to prevent Fmoc cleavage. Use argon/vacuum sealing for long-term storage .
- Solvent Compatibility : Avoid DMSO, which accelerates degradation. Use DMF or acetonitrile for stock solutions, and confirm stability via weekly HPLC checks .
Q. How can microwave-assisted synthesis improve yield and purity?
- Case Study : reports microwave irradiation (50°C, 50 W) reduces coupling time from 12 hours to 30 minutes, achieving 85% yield vs. 65% conventional. Monitor by FT-IR for real-time reaction progress .
Methodological Guidance for Data Interpretation
Q. How to distinguish between desired product and byproducts in NMR spectra?
- Byproduct Identification : δ 5.2–5.5 ppm (allylic protons) indicates Michael addition byproducts if maleimide is used. Compare with reference spectra in .
- Quantification : Integrate Fmoc aromatic peaks (7.2–7.8 ppm) against backbone protons (δ 1.5–3.0 ppm) to estimate purity >95% .
Q. What computational tools predict interactions with biological targets?
- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases), with scoring functions validated against X-ray structures ( , RMSD <2.0 Å) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of peptide-compound complexes in explicit solvent .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (H335 hazard) .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
